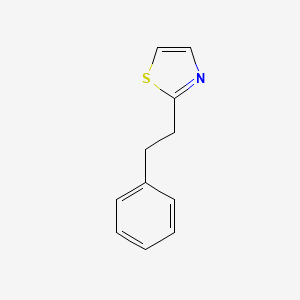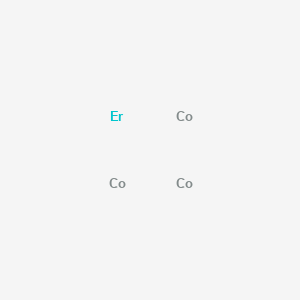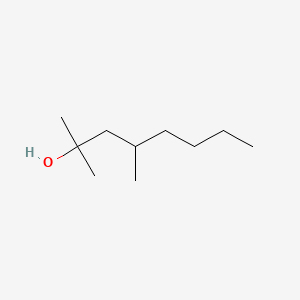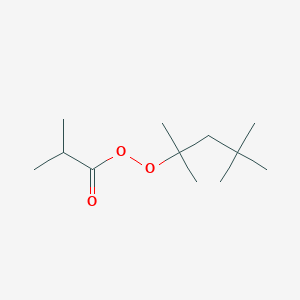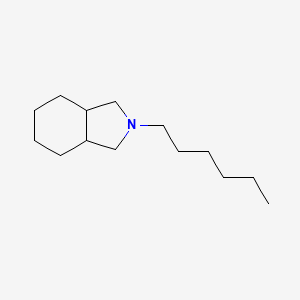
Germanium iodine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
Iodogermane can be synthesized through several methods. One common approach involves the reaction of hydrogen iodide with germyl chloride (GeH₃Cl) at room temperature. This reaction yields iodogermane and hydrochloric acid as by-products . Another method involves the reaction of iodine with monogermane (GeH₄) in the gas phase, which produces iodogermane and hydrogen iodide .
Industrial Production Methods
Industrial production of iodogermane typically follows similar synthetic routes as those used in laboratory settings. The reaction conditions are optimized for higher yields and purity, often involving controlled temperatures and pressures to ensure efficient production.
化学反应分析
Types of Reactions
Iodogermane undergoes various chemical reactions, including:
Oxidation: Iodogermane can be oxidized to form germanium dioxide (GeO₂) and iodine.
Reduction: It can be reduced to form germane (GeH₄) and hydrogen iodide.
Substitution: Iodogermane can participate in substitution reactions, where the iodine atom is replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen and ozone.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like alkyl halides and organometallic compounds are employed.
Major Products Formed
Oxidation: Germanium dioxide (GeO₂) and iodine.
Reduction: Germane (GeH₄) and hydrogen iodide.
Substitution: Various organogermanium compounds depending on the substituent introduced.
科学研究应用
Iodogermane has several applications in scientific research:
Biology: Research is ongoing to explore its potential biological activities and interactions with biomolecules.
Medicine: Iodogermane derivatives are being investigated for their potential use in medical imaging and as therapeutic agents.
作用机制
The mechanism by which iodogermane exerts its effects involves the interaction of the germanium atom with various molecular targets. In chemical reactions, the germanium atom can form bonds with other elements, leading to the formation of new compounds. The pathways involved depend on the specific reaction conditions and reagents used.
相似化合物的比较
Similar Compounds
Bromogermane (GeH₃Br): Similar to iodogermane but contains bromine instead of iodine.
Chlorogermane (GeH₃Cl): Contains chlorine instead of iodine.
Fluorogermane (GeH₃F): Contains fluorine instead of iodine.
Uniqueness
Iodogermane is unique due to the presence of the iodine atom, which imparts distinct chemical properties compared to its halogenated counterparts. The larger atomic radius and lower electronegativity of iodine compared to other halogens result in different reactivity and stability profiles for iodogermane .
属性
分子式 |
GeI |
|---|---|
分子量 |
199.53 g/mol |
IUPAC 名称 |
iodogermanium |
InChI |
InChI=1S/GeI/c1-2 |
InChI 键 |
MLBDBPUCHBDKEA-UHFFFAOYSA-N |
规范 SMILES |
[Ge]I |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![(1R,4S,5R)-1,4-dimethyl-8-methylidene-2-oxabicyclo[3.2.1]octane](/img/structure/B14712894.png)
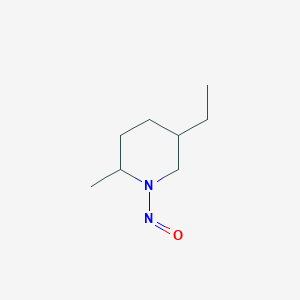
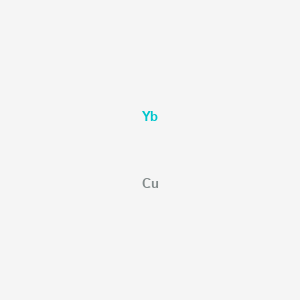
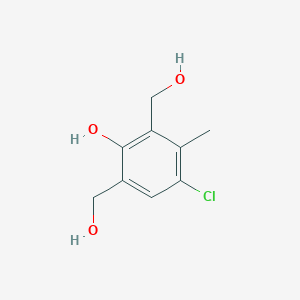
![1,1'-(Oxydi-4,1-phenylene)bis[3-(2-chloroethyl)urea]](/img/structure/B14712926.png)
![N-[(Oxiran-2-yl)methyl]ethanamine](/img/structure/B14712927.png)
